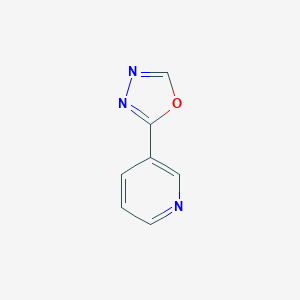

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Descripción general

Descripción

“2-(Pyridin-3-yl)-1,3,4-oxadiazole” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound where one carbon atom is replaced by a nitrogen atom . It’s part of a class of compounds that have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridin-3-yl compounds has been studied extensively. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Aplicaciones Científicas De Investigación

1. Structural Analysis and Biological Activity

2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been synthesized and structurally analyzed using X-ray diffraction and other techniques. It showed significant activity against Pythium ultimum, indicating potential agricultural applications (Shen et al., 2018).

2. Anticancer Applications

Substituted 1,3,4-oxadiazolyl tetrahydropyridines, including 2-(Pyridin-3-yl)-1,3,4-oxadiazole derivatives, were synthesized and evaluated for anticancer activities. These compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting their potential use in cancer therapy (Redda & Gangapuram, 2007).

3. Synthesis and Bioactivity in Agriculture

A study on the synthesis of pyridine containing 1,3,4-oxadiazole derivatives, including 2-(Pyridin-3-yl)-1,3,4-oxadiazole, showed that these compounds had no fungicidal activity but exhibited growth inhibition against certain plants like Echinochloa crusgalli and Brassica napus (Zhi, 2004).

4. Electronic Applications in OLEDs

3,3″-bis(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl (3PyOXD) was synthesized as part of a study on electron-transporting/exciton-blocking materials for organic light-emitting diodes (OLEDs). This compound, among others, showed high efficiency and reduced driving voltages in OLEDs, highlighting its utility in electronic applications (Shih et al., 2015).

5. Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, showed significant antimicrobial activity. It was synthesized and evaluated, showing a minimum inhibitory concentration (MIC) in the range of 30.2 - 43.2 μg cm-3, suggesting its potential in antimicrobial applications (Salimon et al., 2011).

6. Anti-ovarian Cancer Activity

Coordination polymers constructed using 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole and related compounds were studied for their anti-ovarian cancer activity. They were found to be effective in inhibiting the proliferation of ovarian cancer cells, highlighting their potential therapeutic application (Yang et al., 2021).

Propiedades

IUPAC Name |

2-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTRMACWCCVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984428 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)-1,3,4-oxadiazole | |

CAS RN |

65943-95-5 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.